SULFATE DE RHODIUM(III)

Vue d'ensemble

Description

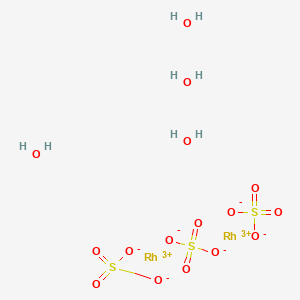

RHODIUM (III) SULFATE is an inorganic compound with the formula Rh₂(SO₄)₃·4H₂O. It is a red crystalline solid that is moderately soluble in water and acids. This compound is notable for its use in various industrial and scientific applications, particularly in the field of catalysis and electroplating .

Applications De Recherche Scientifique

Catalytic Applications

1.1 Oxidation Catalyst

Rhodium (III) sulfate serves as an effective oxidation catalyst in organic reactions. It is often utilized in processes requiring selective oxidation, where it facilitates the conversion of alcohols to carbonyl compounds and the oxidation of hydrocarbons. The compound's high catalytic efficiency makes it valuable in industrial applications, such as petrochemical cracking and automotive catalysts, which are essential for reducing harmful emissions from vehicles .

1.2 Alloy Formation

Rhodium (III) sulfate is also used in conjunction with platinum to create Pt/Rh alloys. These alloys are characterized by their exceptional corrosion resistance and are applied in coatings for stainless steel substrates. Such coatings are crucial in environments where durability and resistance to chemical attack are necessary, such as in chemical processing equipment .

| Application | Description |

|---|---|

| Oxidation Catalyst | Facilitates selective oxidation reactions in organic chemistry |

| Alloy Formation | Creates corrosion-resistant coatings for stainless steel using platinum and rhodium |

Material Science

2.1 Nanoparticle Synthesis

Rhodium (III) sulfate can be used as a precursor for synthesizing rhodium nanoparticles. These nanoparticles have applications in catalysis, electronics, and sensors due to their high surface area-to-volume ratio and unique electronic properties. The ability to control the size and morphology of these nanoparticles allows for tailored applications in various fields, including solar cells and fuel cells .

2.2 Coatings for Optical Applications

The compound is also utilized in producing high-quality optical coatings. Rhodium's reflective properties enhance the performance of optical devices, making it suitable for laser applications and high-performance optics .

Biomedical Applications

3.1 Anticancer Potential

Recent studies have highlighted the potential of rhodium (III) complexes, including rhodium (III) sulfate derivatives, in cancer therapy. Research indicates that these complexes can selectively impair mitochondrial function in cancer cells while sparing healthy cells, suggesting their use as targeted anticancer agents. For instance, a study demonstrated that a rhodium (III) bipyridylsulfonamide complex significantly reduced oxidative phosphorylation in breast cancer cells while preserving non-cancerous cells . This selectivity could pave the way for new therapeutic strategies.

| Biomedical Application | Findings |

|---|---|

| Anticancer Therapy | Rhodium complexes selectively impair mitochondrial function in cancer cells |

Environmental Applications

4.1 Water Treatment

Rhodium (III) sulfate's solubility in water makes it a candidate for water treatment processes. Its ability to interact with various contaminants allows for its use in removing heavy metals from wastewater through adsorption or precipitation methods .

4.2 Recovery from Industrial Effluents

Innovative methods utilizing sulfate-reducing bacteria have been explored for the recovery of rhodium from industrial effluents. These biological methods show promise due to their efficiency in extracting rhodium from low-concentration solutions, thus providing an environmentally friendly alternative to traditional recovery methods .

Mécanisme D'action

Rhodium(III) sulfate, also known as rhodium(3+);trisulfate;tetrahydrate or Rhodium(III) sulfate tetrahydrate, is an inorganic compound with the formula Rh2(SO4)3 . It is a red crystalline solid that has been studied for its various therapeutic activities .

Target of Action

Rhodium complexes have been found to interact with various biological targets, including DNA, RNA, protein kinases, UPS, KDM5A, and other biomolecules of relevance . These interactions are believed to be responsible for the broad range of therapeutic activities displayed by rhodium complexes .

Mode of Action

The mode of action of Rhodium(III) sulfate involves its interaction with these biological targets. For instance, some rhodium complexes have been found to interact with DNA, leading to inhibition of DNA replication and consequently, death of cancer cells . Rhodium complexes can also interact with RNA .

Biochemical Pathways

Rhodium(III) sulfate is known to affect the cGAS-STING pathway, a key mediator of innate immunity involved in cancer development and treatment . A highly emissive rhodium(III) complex has been reported to bind to mitochondrial DNA (mtDNA), causing the release of mtDNA fragments into the cytoplasm and activating the cGAS-STING pathway .

Result of Action

The interaction of Rhodium(III) sulfate with its biological targets leads to various molecular and cellular effects. For example, the interaction of rhodium complexes with DNA can lead to the death of cancer cells . The activation of the cGAS-STING pathway by a rhodium(III) complex can also lead to immune responses .

Action Environment

The action, efficacy, and stability of Rhodium(III) sulfate can be influenced by various environmental factors. For instance, the compound forms a hydrated solution at high temperatures . It is also used in the production of high-performance coatings by electroplating technique .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The first attempts to produce rhodium(III) sulfate were made in 1929 by reacting rhodium(III) hydroxide with sulfuric acid. This reaction initially produced two different types of hydrates: a yellow tetradeca hydrate and a red tetrahydrate . the structural proof for these hydrates was lacking at the time.

Further investigations using X-ray diffraction confirmed the existence of the hexahydrate and tetradecahydrate forms. In 2016, a more efficient production method was reported, which involved heating rhodium metal with sulfuric acid at 400°C to produce the anhydrous compound. Heating at 475°C instead resulted in the formation of the dihydrate .

Industrial Production Methods: Industrial production of rhodium(III) sulfate typically involves the oxidation of rhodium metal using concentrated sulfuric acid. The reaction is carried out under controlled conditions to ensure the desired hydrate form is obtained. The resulting product is then purified and crystallized to achieve high purity levels suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: RHODIUM (III) SULFATE undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of common reagents such as sulfuric acid, hydrogen peroxide, and various reducing agents .

Common Reagents and Conditions:

Oxidation: Rhodium(III) sulfate can be oxidized using strong oxidizing agents like hydrogen peroxide.

Reduction: Reduction of rhodium(III) sulfate can be achieved using reducing agents such as sodium borohydride.

Substitution: Substitution reactions often involve the replacement of sulfate ions with other ligands, facilitated by the use of complexing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state rhodium compounds, while reduction reactions typically produce lower oxidation state rhodium species .

Comparaison Avec Des Composés Similaires

Rhodium(III) chloride: Another rhodium compound used in catalysis and electroplating.

Rhodium(III) nitrate: Used in similar applications as rhodium(III) sulfate but with different reactivity and solubility properties.

Rhodium(III) acetate: Known for its use in organic synthesis and catalysis.

Uniqueness: RHODIUM (III) SULFATE is unique due to its specific solubility properties and its ability to form stable hydrates. These characteristics make it particularly useful in applications requiring high-purity rhodium sources and controlled reactivity .

Activité Biologique

Rhodium(III) sulfate (Rh₂(SO₄)₃) is an inorganic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of rhodium(III) sulfate, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

Rhodium(III) sulfate is typically encountered as a red crystalline solid. It can be synthesized through various methods, including the reaction of rhodium(III) hydroxide with sulfuric acid or by heating rhodium metal with sulfuric acid at high temperatures . The compound exists in different hydrate forms, with the tetrahydrate and hexahydrate being the most studied.

1. DNA Interaction and Cytotoxicity

Recent studies have shown that rhodium metalloinsertors, which include rhodium(III) sulfate complexes, can bind to DNA mismatches with high affinity. This binding is particularly effective in cells deficient in the mismatch repair (MMR) pathway, which is often exploited in cancer therapy . The following mechanisms have been identified:

- Cell Selectivity : Rhodium complexes exhibit selective cytotoxicity towards MMR-deficient cells. This selectivity is attributed to their ability to localize within the nucleus and bind to DNA mismatches, disrupting cellular processes and inducing cell death .

- Induction of Necrosis : In addition to apoptosis, these complexes can induce necrosis in targeted cancer cells, leading to cell cycle disruption and reduced proliferation rates .

2. Cellular Uptake and Localization

Studies utilizing inductively coupled plasma mass spectrometry (ICP-MS) have demonstrated that rhodium metalloinsertors are rapidly taken up by cells. The compounds localize predominantly in the nucleus, where they exert their cytotoxic effects. Variations in lipophilicity among different metalloinsertors influence their cellular uptake and biological activity .

Case Study 1: Targeting MMR-Deficient Cancer Cells

In a controlled study involving engineered NCI-H23 lung adenocarcinoma cells with suppressed MMR gene expression (MLH1), rhodium metalloinsertors were found to significantly inhibit cell proliferation compared to MMR-proficient controls. This highlights the potential of rhodium complexes as targeted therapies for specific cancer types .

Case Study 2: Comparative Analysis with Other Agents

Comparative studies have shown that traditional DNA-damaging agents like cisplatin are less effective in MMR-deficient cells than rhodium metalloinsertors. This suggests that rhodium compounds may offer a more effective treatment option for patients with tumors exhibiting MMR deficiencies .

Toxicological Considerations

While rhodium(III) sulfate shows promise as a therapeutic agent, it is essential to consider its toxicological profile. Research indicates that exposure to rhodium compounds can lead to reproductive toxicity and alterations in metabolic parameters such as serum lipids and glucose levels . Therefore, understanding the dosage and administration routes is crucial for minimizing adverse effects while maximizing therapeutic benefits.

Summary of Biological Activities

| Activity | Description |

|---|---|

| DNA Binding | High affinity for DNA mismatches, particularly in MMR-deficient cells |

| Cell Selectivity | Preferential cytotoxicity towards cancer cells lacking functional MMR |

| Induction of Cell Death | Mechanisms include both apoptosis and necrosis |

| Cellular Uptake | Rapid uptake with nuclear localization |

| Comparative Efficacy | More effective than traditional agents like cisplatin in specific cancer types |

Propriétés

IUPAC Name |

rhodium(3+);trisulfate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.4H2O.2Rh/c3*1-5(2,3)4;;;;;;/h3*(H2,1,2,3,4);4*1H2;;/q;;;;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJITWKYISWZJBI-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Rh+3].[Rh+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8O16Rh2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336783 | |

| Record name | Rhodium(III) sulfate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15274-78-9 | |

| Record name | Rhodium(III) sulfate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.